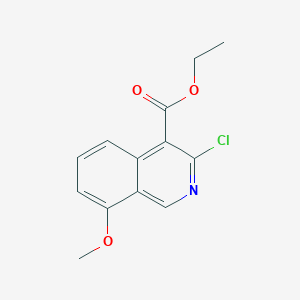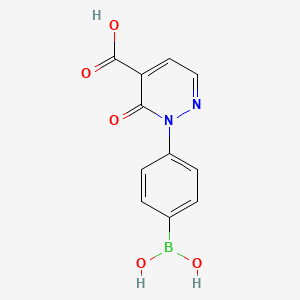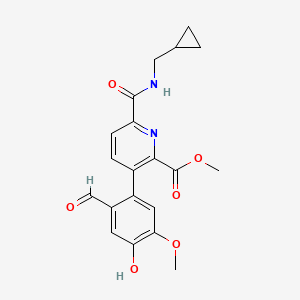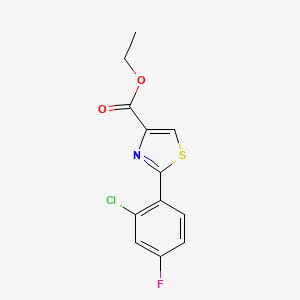![molecular formula C8H11Cl2N3 B13672464 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, making it a valuable molecule for various biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via reductive amination or similar methods. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit certain signaling pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on specific molecular interactions and pathways .
Propriétés
Formule moléculaire |
C8H11Cl2N3 |
|---|---|
Poids moléculaire |
220.10 g/mol |
Nom IUPAC |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;;/h1-4,11H,5,9H2;2*1H |
Clé InChI |
CLLMPCAEYLCERX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(N2)CN)N=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

